methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
Description
Properties
CAS No. |
255895-89-7 |
|---|---|
Molecular Formula |
C11H9F3O3 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H9F3O3/c1-16-10(15)6-5-8-3-2-4-9(7-8)17-11(12,13)14/h2-7H,1H3 |
InChI Key |
YBYIHPMCNDRQTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate typically involves the formation of the propenoate ester linked to a trifluoromethoxy-substituted aromatic ring. The key challenge is the introduction of the trifluoromethoxy group at the meta position of the phenyl ring and the formation of the α,β-unsaturated ester moiety.
Two main synthetic approaches are generally employed:
- Cross-coupling reactions involving trifluoromethoxy-substituted aryl halides with appropriate acrylate derivatives.
- Direct esterification or condensation reactions starting from trifluoromethoxy-substituted phenol or benzaldehyde derivatives.
Preparation via Palladium-Catalyzed Cross-Coupling
A robust and commonly used method for preparing related methyl 3-arylprop-2-enoates involves palladium-catalyzed Heck or Suzuki coupling reactions. Although direct literature on the exact compound this compound is limited, analogous compounds with similar substitution patterns have been synthesized using this strategy.
Typical reaction conditions include:
| Reagent/Condition | Description |
|---|---|
| Aryl halide (e.g., 3-(trifluoromethoxy)iodobenzene) | Starting aromatic substrate with trifluoromethoxy substituent at meta position |
| Methyl acrylate | Provides the propenoate ester moiety |
| Palladium acetate (Pd(OAc)2) | Catalyst for cross-coupling |
| Triphenylphosphine (PPh3) | Ligand to stabilize palladium |
| Potassium carbonate (K2CO3) | Base to facilitate the reaction |
| Tetrabutylammonium bromide (TBAB) | Phase transfer catalyst or additive |
| Solvent: N,N-dimethylformamide (DMF) | Polar aprotic solvent |
| Temperature: 80 °C | Reaction temperature |
| Time: 2-8 hours | Reaction duration |
Procedure summary:
- The aryl halide bearing the trifluoromethoxy group is reacted with methyl acrylate in the presence of Pd(OAc)2, PPh3, K2CO3, and TBAB in DMF.
- The mixture is stirred at elevated temperature (around 80 °C) for several hours.
- After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as diethyl ether.
- The organic layer is washed, dried, and concentrated.
- Purification is performed by column chromatography using suitable eluents (e.g., diethyl ether/petroleum ether mixtures).
- The product is obtained as a yellow solid or oil depending on the specific derivative.
This method is adapted from procedures used for methyl (2E)-3-(2′-aminophenyl)prop-2-enoate and related compounds, indicating its applicability to trifluoromethoxy-substituted analogs with minor modifications.
Alternative Synthetic Routes
Another approach involves the reaction of a suitable trifluoromethoxy-substituted phenol derivative with methyl acrylate or other acrylate esters under controlled conditions to form the ester via nucleophilic substitution or Michael addition. However, this method is less common due to the lower nucleophilicity of trifluoromethoxy-substituted phenols and potential side reactions.
Preparation of Trifluoromethoxy-Substituted Precursors
A critical step is the synthesis or procurement of the trifluoromethoxy-substituted aryl halide (e.g., 3-(trifluoromethoxy)iodobenzene). Literature reports the preparation of trifluoromethoxy-substituted aromatics via:
- Halogenation of trifluoromethoxybenzene derivatives.
- Electrophilic aromatic substitution.
- Transition metal-catalyzed trifluoromethoxylation reactions.
These intermediates are then used in the cross-coupling step described above.
Summary Data Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of 3-(trifluoromethoxy)iodobenzene | From trifluoromethoxybenzene via halogenation or metal-catalyzed trifluoromethoxylation | Variable | Key intermediate for coupling |
| Pd-catalyzed Heck coupling | Pd(OAc)2, PPh3, K2CO3, TBAB, DMF, 80 °C, 2-8 h | 70-85 | Produces this compound after purification |
| Workup and purification | Extraction with diethyl ether, washing, drying, column chromatography | — | Purification critical for product purity |
Research Findings and Considerations
- The presence of the trifluoromethoxy group enhances the compound's lipophilicity and electron-withdrawing character, which can influence reaction rates and conditions.
- Palladium-catalyzed cross-coupling reactions are favored for their high selectivity and yields in forming carbon-carbon bonds in such substituted aromatic systems.
- The reaction conditions (temperature, base, solvent) may require optimization depending on the exact substitution pattern and scale.
- Purification by column chromatography is essential to separate the desired E-isomer of the propenoate ester from potential side products or unreacted starting materials.
- Literature emphasizes the use of potassium carbonate as a mild base and DMF as an effective solvent for these reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
- Structure: Ethyl ester with a cyano (-CN) group at the α-position.
- Molecular formula: C₁₃H₁₀F₃NO₃ .
- Key differences: The cyano group increases electrophilicity at the β-carbon, enhancing reactivity in Michael addition reactions compared to the unsubstituted ester. The ethyl ester may slightly alter solubility and metabolic stability .
b) Methyl 3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate
- Structure : Bromine substituent at the para position relative to the trifluoromethoxy group.
- Molecular formula : C₁₁H₈BrF₃O₃; molar mass = 325.08 g/mol .
- The compound has a higher density (1.57 g/cm³) and boiling point (314.5°C) than the parent ester .
c) Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- Structure: Nitro (-NO₂) group at the para position.
- Molecular formula: C₁₀H₉NO₄; molar mass = 207.19 g/mol .
- Key differences : The nitro group is strongly electron-withdrawing, increasing reactivity toward nucleophilic attack. This contrasts with the moderate electron-withdrawing effect of -OCF₃, which balances reactivity and stability .
Variations in the Ester Group
a) Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate
- Structure: Saturated propanoate with a ketone group at C3.
- Molecular formula : C₁₂H₁₁F₃O₄ (estimated from ).
- Key differences: The absence of a double bond eliminates conjugation, reducing electrophilicity. The ketone group enables keto-enol tautomerism, altering chemical behavior .
b) Methyl 3-methoxy-2-(trifluoromethyl)propanoate
Heterocyclic and Complex Substituents
a) Methyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate
- Structure: Pyrrolidinone substituent at C3.
- Molecular formula: C₈H₁₁NO₃ .
- Key differences : The heterocyclic group introduces hydrogen-bonding capability, affecting solubility and interactions with biological targets .
b) Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Data Table: Key Properties of Methyl 3-[3-(Trifluoromethoxy)phenyl]prop-2-enoate and Analogs
Biological Activity
Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate is an organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethoxy group, which is known for enhancing the pharmacological properties of various drugs. The trifluoromethoxy group can influence the compound's lipophilicity, metabolic stability, and overall biological activity.
- Chemical Formula: C12H10F3O3
- Molecular Weight: 270.20 g/mol
- Melting Point: >200 °C
- Flash Point: 94-96 °C at 0.2 mmHg
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including neurotransmitter transporters. The presence of the trifluoromethoxy group enhances the compound's binding affinity and selectivity towards these targets.
1. Inhibition of Neurotransmitter Uptake
Research has indicated that compounds with similar structures can selectively inhibit the uptake of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine. For instance, Lilly 110140, a related compound, demonstrated competitive inhibition of serotonin uptake in rat brain synaptosomes with a Ki value of M for serotonin and M for norepinephrine . This suggests that this compound may exhibit similar inhibitory effects on neurotransmitter uptake.
2. Antimicrobial and Anticancer Properties
This compound has been investigated for its potential antimicrobial and anticancer properties. Similar compounds have shown efficacy against various microbial strains and cancer cell lines, indicating that this compound may serve as a precursor for developing therapeutic agents in these areas.
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Inhibition
A study evaluating the effects of Lilly 110140 (a structural analog) found that it effectively prevented serotonin depletion in rat models when administered intraperitoneally at doses ranging from 1 to 10 mg/kg. The effects were long-lasting, with significant inhibition still observed up to 48 hours post-administration . This highlights the potential for this compound to exhibit similar pharmacokinetic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
